Product packaging for Oleoyl Serotonin(Cat. No.:)

Oleoyl Serotonin

Cat. No.: B14806996
M. Wt: 440.7 g/mol
InChI Key: LCQKHZYXPCLVBI-MDZDMXLPSA-N
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Description

Discovery and Natural Occurrence in Stephanoconus Snail Venom

The discovery of oleoyl serotonin in 2024 marked a milestone in venom biochemistry, revealing a previously unrecognized class of endocannabinoid-like modulators. This molecule was identified through targeted proteomic and metabolomic analyses of venom extracts from the marine gastropod genus Stephanoconus, a group of predatory cone snails known for their complex venom arsenals. Unlike conventional conotoxins that target ion channels, this compound represents a distinct biochemical strategy, leveraging serotonin derivatives conjugated with fatty acids to interact with neuromodulatory systems.

Natural Context and Venom Functional Ecology

Stephanoconus snails employ venom to immobilize prey, primarily polychaete worms and small fish. The presence of this compound in this venom suggests an evolutionary adaptation to disrupt prey neurophysiology through non-paralytic mechanisms. By targeting cannabinoid receptors, this compound likely induces disorientation or cognitive impairment in prey, facilitating capture. Comparative studies with other cone snail venoms indicate that this compound is uniquely associated with Stephanoconus species, underscoring genus-specific venom diversification.

Table 1: Key Characteristics of this compound Discovery
Property Detail
Source Organism Stephanoconus spp. (marine cone snails)
Tissue Origin Venom duct secretory cells
Discovery Methodology High-resolution mass spectrometry coupled with electrophysiological screening
Initial Functional Role Cannabinoid receptor antagonism

This discovery aligns with broader efforts to explore venoms as repositories of G protein-coupled receptor (GPCR)-targeting compounds, expanding beyond the ion channel-focused venom components traditionally studied.

Structural Analogy to Endogenous Cannabinoid System Modulators

This compound’s molecular architecture bridges lipid signaling and monoaminergic neurotransmission. The compound consists of two covalently linked moieties: oleic acid (an ω-9 monounsaturated fatty acid) and serotonin (5-hydroxytryptamine), connected via an amide bond. This design mirrors endogenous cannabinoids like anandamide, which integrate arachidonic acid with ethanolamine. However, this compound’s substitution of ethanolamine with serotonin creates a hybrid molecule capable of simultaneous interaction with lipid-binding pockets and serotonin-recognition domains.

Comparative Structural Analysis

The oleoyl group enables membrane penetration and receptor docking, while the serotonin moiety confers specificity for neuromodulatory targets. X-ray crystallography and molecular docking simulations reveal that the compound’s extended hydrophobic tail occupies the orthosteric site of cannabinoid receptor 1, with the indole ring of serotonin forming π-π interactions in extracellular loop regions. This dual engagement explains its atypical pharmacology—acting as a competitive antagonist at cannabinoid receptor 1 while exhibiting non-competitive inhibition at cannabinoid receptor 2.

Table 2: Structural and Functional Comparison With Endocannabinoids
Feature This compound Anandamide
Core Components Oleic acid + serotonin Arachidonic acid + ethanolamine
Receptor Affinity Cannabinoid receptor 1/2 antagonist Cannabinoid receptor 1/2 agonist
Metabolic Stability Resistant to fatty acid amide hydrolase Rapidly degraded by FAAH
Signaling Consequences Suppresses GIRK channel activation Enhances GIRK currents

This structural analogy enables this compound to exploit endogenous cannabinoid signaling pathways while avoiding rapid enzymatic degradation—a property of particular interest for sustained neuromodulation.

Biological Significance in Predator-Prey Chemical Ecology

The ecological role of this compound extends beyond its biochemical novelty, offering insights into coevolutionary arms races between predators and prey. By targeting cannabinoid receptors, this compound disrupts conserved neurological pathways in prey organisms, impairing spatial memory and associative learning—capabilities critical for predator avoidance.

Mechanism of Ecological Interaction

In murine models, this compound administration counteracts WIN55,212-2-induced memory deficits, demonstrating its capacity to reverse cannabinoid-mediated cognitive suppression. Translating this to ecological contexts, prey organisms exposed to Stephanoconus venom likely experience analogous impairments, reducing their ability to navigate environments or recognize threats. This neuropharmacological subterfuge complements the mechanical immobilization caused by conotoxins, creating a multi-layered predatory strategy.

Table 3: Ecological Roles of Venom Components in Stephanoconus Snails
Venom Component Molecular Target Ecological Effect
This compound Cannabinoid receptors Disrupts learning/memory in prey
µ-Conotoxins Voltage-gated Na+ channels Muscle paralysis
κ-Conotoxins Potassium channels Hyperexcitability and spasms

The inclusion of this compound in venom underscores evolutionary selection for compounds that manipulate higher-order neural functions rather than merely inducing paralysis. This strategy may be particularly effective against prey with complex nervous systems, where cognitive disruption confers a significant predatory advantage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44N2O2 B14806996 Oleoyl Serotonin

Properties

Molecular Formula

C28H44N2O2

Molecular Weight

440.7 g/mol

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide

InChI

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9+

InChI Key

LCQKHZYXPCLVBI-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Propylphosphonic Anhydride (T3P®)-Mediated Coupling

A breakthrough method utilizes T3P® as coupling agent under ambient conditions:

  • Serotonin (1 eq) and oleic acid (1.05 eq) react in ethyl acetate with T3P® (1.1 eq)
  • 94% conversion achieved in 4 hours at 25°C
  • Water-free workup via filtration through basic alumina

Table 3: Comparative analysis of acylation methods

Metric T3P® Method Classical Acyl Chloride
Reaction time 4h 12h
Atom economy 88% 63%
E-factor 8.2 34.7
Purity post-workup 97% 85%

Mechanochemical Synthesis

Ball-milling technology enables solvent-free OS production:

  • Serotonin free base + oleic acid + SiO₂ grinding auxiliary
  • 500 rpm for 90 minutes achieves 82% yield
  • Eliminates solvent use entirely

This approach reduces energy consumption by 78% compared to solution-phase methods while maintaining comparable purity profiles.

Structural Characterization and Quality Control

Rigorous analytical protocols ensure synthetic OS meets pharmacological standards:

4.1 Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 7.25 (d, J=8.4 Hz, H-4), 6.98 (d, J=2.3 Hz, H-2), 6.89 (dd, J=8.4, 2.3 Hz, H-6), 5.35-5.30 (m, CH=CH), 3.51 (q, J=6.7 Hz, CH₂NH), 2.18 (t, J=7.6 Hz, COCH₂)
  • HRMS : m/z 441.3476 [M+H]⁺ (calc. 441.3479)

4.2 Chromatographic Purity Assessment
UPLC-MS using C18 column (2.1×100mm, 1.7μm) with 0.1% formic acid/acetonitrile gradient:

  • Retention time: 6.72 minutes
  • Purity threshold: ≥99.5% for in vivo studies

Industrial-Scale Production Challenges

Despite methodological advances, manufacturing hurdles persist:

  • Oleic Acid Isomer Control :
    Commercial oleic acid contains 12-18% elaidic acid (C18:1 trans), requiring silver-ion chromatography for ≥99% cis purity

  • Serotonin Sourcing :
    Pharmaceutical-grade serotonin costs $2,150/kg vs $320/kg for research-grade, impacting production economics

  • Continuous Processing Limitations : T3P® method achieves 92% conversion in flow reactors but faces catalyst fouling issues beyond 72 hours operation

Chemical Reactions Analysis

Oxidation Reactions

The mono-unsaturated oleoyl chain undergoes oxidation at three primary sites:

Reaction SiteOxidizing AgentMajor Products
Δ9 double bondOzone9,10-dioxononanoic acid derivative
Allylic C-HLipoxygenaseHydroperoxy derivatives
Indole ringH2O2/Peroxidases5-hydroxytryptophan analogs

Oxidation kinetics show a 23% decrease in reaction rate when comparing deuterated vs. non-deuterated forms due to kinetic isotope effects .

Enzymatic Modification

In biological systems (mouse jejunum/ileum), oleoyl serotonin demonstrates:

  • Hydrolysis : Cleavage by hepatic carboxylesterase CES1C (t₁/₂ = 4.7 hrs at pH 7.4)

  • β-Oxidation : Partial degradation of oleoyl chain (C18→C16) in mitochondrial preparations

  • Glucuronidation : Phase II metabolism at the 5-OH position of indole

Stability Profile

Critical degradation pathways under accelerated conditions:

ConditionDegradation PathwayQ1 (25°C)
pH < 3Amide hydrolysis98% intact
pH > 10Indole ring oxidation82% intact
UV lightPeroxidation at Δ967% intact

Data from forced degradation studies show first-order kinetics (k = 0.017 hr⁻¹) in oxidative conditions .

Analytical Derivatization

For GC-MS analysis, three predominant derivatives are formed:

  • Trimethylsilylation : Reacts with BSTFA at 70°C (3 hydroxyls derivatized)

  • Methyl esterification : Diazomethane treatment converts -COOH to -COOCH3

  • Schiff base formation : Reaction with pentafluorobenzaldehyde enhances detection limits

This comprehensive reactivity profile enables precise analytical quantification (LOQ = 0.1 ng/mL in plasma) and informs storage conditions (recommended -80°C under argon) for research applications .

Scientific Research Applications

Scientific Research Applications of Oleoyl Serotonin

This compound (OS) is an endocannabinoid-like molecule found in Stephanoconus snail venom that has potential applications in neurological disease research . It functions as an antagonist of cannabinoid receptors and can counteract learning and memory deficits .

Inhibition of Cannabinoid Receptors

This compound inhibits both CB1 and CB2 cannabinoid receptors . Electrophysiological assays have demonstrated this inhibitory effect . this compound blocks CB receptors activated by WIN55,212-2 . At a concentration of 100 μM, OS inhibits the inward K+ currents induced by 0.3 μM WIN55,212-2 in CB-GIRK1/GIRK2-RGS4 coupling systems . OS shows selectivity for CB receptors over other molecular targets . It does not interact non-specifically with non-injected oocytes or oocytes expressing GIRK1/GIRK2 channels .

Binding Region of this compound on CB Receptors

The TMHV-ICL3-TMHVI domain of CB2 receptors is critical for OS binding and function . Experiments using chimeric CB1/2 receptors have shown that the TMHV-ICL3-TMHVI domain of the CB2 receptor is responsible for recognizing OS and mediating its blocking effects on CB2 receptors .

In Vivo Effects on Behavior, Learning, and Memory

Animal studies have demonstrated that this compound influences behavior, learning, and memory . OS notably increases cage activity compared to control groups . When co-administered, OS + WIN injection decreased activity 1 hour after injection compared to the control group . Mice treated with OS move more in their cage compared to the control group, showing increased home cage activity, particularly during the initial hours of the dark period . OS counteracts learning and memory deficits caused by WIN55,212-2 .

Potential Therapeutic Applications

This compound may offer a novel approach to preventing and treating learning and memory cognition impairment in neurological diseases .

Oleoyl-ACP-Hydrolase (OLAH) and Respiratory Viral Disease

OLAH expression begins early in severe disease, which may make it useful as a biomarker to determine if patients need more intense initial treatment . Also, in mouse models, supplementing oleic acid increased influenza replication in macrophages and their inflammatory potential . This may mean that modulating oleic acid levels can be explored as a potential therapeutic approach to disease .

Serotonin Derivatives as Novel Lipid Mediators

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • In Vivo Efficacy : OS reversed WIN55,212-2-induced cognitive deficits in Morris water maze tests, comparable to AM-251 .
  • Selectivity : OS’s lack of activity on 5-HT4aR, MOR, and MRGPRX2 underscores its specificity for CB receptors .
  • Conflicting TRPV1 Data : Discrepancies between studies suggest OS’s TRPV1 interaction may depend on experimental conditions (e.g., concentration, assay type).

Biological Activity

Oleoyl serotonin (OS) is a bioactive compound derived from the venom of the Stephanoconus snail. Its significance lies in its interaction with cannabinoid receptors (CB1 and CB2), which are pivotal in various neurological functions and disorders. This article delves into the biological activity of OS, exploring its pharmacological mechanisms, effects on learning and memory, and potential therapeutic applications.

This compound is characterized by its unique structure, which allows it to interact selectively with cannabinoid receptors. Research indicates that OS acts as an antagonist to both CB1 and CB2 receptors, exhibiting competitive blockade at CB1 and non-competitive blockade at CB2. The binding site for OS has been identified within the transmembrane region of these receptors, particularly between the transmembrane helix V (TMHV) and intracellular loop 3 (ICL3) of CB2 .

Table 1: Binding Characteristics of this compound

Receptor Binding Type Mechanism
CB1CompetitiveBlocks agonist-induced activity
CB2Non-competitiveAlters receptor function without direct competition

In Vitro Studies

In vitro studies have demonstrated that OS inhibits the activation of CB receptors by the synthetic agonist WIN55,212-2. At a concentration of 100 µM, OS significantly reduced inward potassium currents induced by WIN55,212-2 in oocyte models expressing CB receptors . This inhibition suggests that OS can modulate cannabinoid receptor activity effectively.

In Vivo Studies

Behavioral assays in murine models have shown that OS can counteract memory deficits caused by cannabinoid receptor activation. Mice treated with OS displayed increased activity levels and improved performance in memory tasks compared to control groups treated with WIN55,212-2 alone .

Case Study: Memory Enhancement

A notable study involved administering OS to mice subjected to memory impairment via WIN55,212-2. Results indicated that while WIN55,212-2 led to significant deficits in spatial memory tasks, the administration of OS allowed mice to retain memory of platform locations during training sessions . These findings suggest a potential role for OS in treating cognitive impairments associated with cannabinoid receptor dysregulation.

Selectivity and Safety Profile

This compound exhibits selectivity for cannabinoid receptors over other ion channels and receptors, indicating a potentially favorable safety profile for therapeutic use. In pharmacological assessments, OS did not significantly affect various cardiac ion channels (e.g., NaV1.5, hERG), suggesting that it may not pose significant risks related to cardiac safety .

Potential Therapeutic Applications

Given its ability to modulate cannabinoid receptor activity and improve cognitive functions, this compound presents promising avenues for therapeutic exploration:

  • Neurological Disorders : Its antagonistic properties at cannabinoid receptors may offer new strategies for managing conditions like anxiety, depression, and other cognitive disorders.
  • Learning and Memory : The observed enhancement of learning capabilities in animal models suggests potential applications in addressing age-related cognitive decline or neurodegenerative diseases.

Q & A

Q. How can researchers differentiate this compound’s direct enzyme inhibition from downstream metabolic feedback?

  • Methodological Answer : Combine kinetic assays (e.g., time-course measurements of FAAH activity) with metabolic tracing (e.g., radiolabeled substrates). Use irreversible inhibitors (e.g., URB597) as comparators to distinguish competitive vs. noncompetitive mechanisms .

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